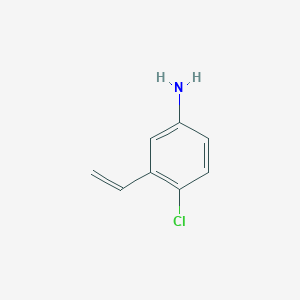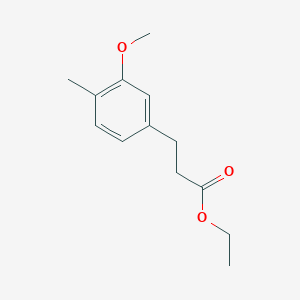
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C13H18O3 and is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxy-4-methylphenyl)propanoate.
Reduction: Formation of 3-(3-methoxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating its biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be compared with other similar esters:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the methyl group on the phenyl ring, which may affect its odor and reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can influence its solubility and volatility.
Ethyl 3-(3-hydroxy-4-methylphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, altering its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(14)8-7-11-6-5-10(2)12(9-11)15-3/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
CEYVFTRIHOWJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


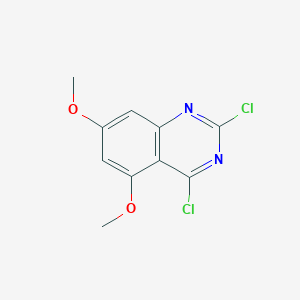
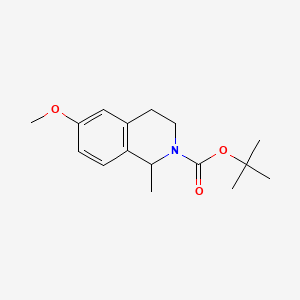
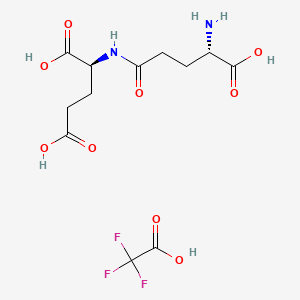


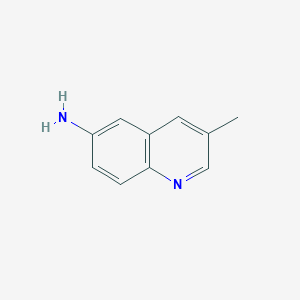

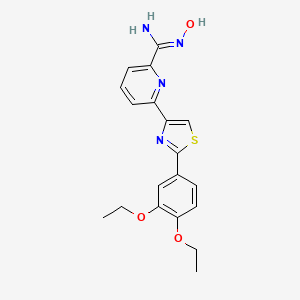

![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
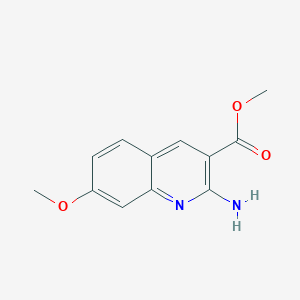

![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
